molecular formula C21H23N3O4S B2736456 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1798487-78-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2736456
CAS No.: 1798487-78-1
M. Wt: 413.49
InChI Key: HDQKXBXHVJWURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a dihydrobenzofuran core, substituted with a pyrazole-methyl group (bearing a cyclopropyl moiety) and a furan-methyl group.

  • Dihydrobenzofuran: Imparts rigidity and influences lipophilicity.
  • Sulfonamide group: Enhances hydrogen-bonding capacity, often critical for biological target interactions.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23-20(15-4-5-15)12-17(22-23)13-24(14-18-3-2-9-27-18)29(25,26)19-6-7-21-16(11-19)8-10-28-21/h2-3,6-7,9,11-12,15H,4-5,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKXBXHVJWURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a pyrazole ring and a sulfonamide moiety, suggest various therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H24N4O3S
  • Molecular Weight : Approximately 396.51 g/mol

The structure can be visualized as having a central benzofuran ring with substituents that may influence its biological activity. The presence of the cyclopropyl and furan groups adds to its chemical diversity, potentially enhancing its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. The pyrazole ring is known to modulate various biological pathways, including those related to inflammation and neurotransmission. The sulfonamide group may enhance solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess activity against various bacterial and fungal strains. A study comparing several pyrazole derivatives found that certain compounds demonstrated potent inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies showed that similar sulfonamide derivatives inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing pyrazole rings can exert neuroprotective effects. For example, studies have shown that such compounds can inhibit the activity of enzymes involved in neurodegeneration, potentially providing therapeutic benefits for conditions like Alzheimer's disease . This neuroprotective action may be attributed to their ability to modulate neurotransmitter levels.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antileishmanial Activity : A series of pyrazole-sulfonamide derivatives were tested against Leishmania species, showing promising results with IC50 values in the low micromolar range (e.g., 0.059 mM) indicating effective inhibition .
  • Cytotoxicity Studies : Research on structurally similar compounds revealed varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter levels
AntileishmanialEffective against Leishmania spp.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrazole Moiety : Utilizing cyclopropyl and methyl groups to form the pyrazole ring.
  • Furan Attachment : The furan ring is introduced through nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves sulfonamide formation, which is crucial for the compound's biological activity.

These reactions often require controlled conditions to prevent side reactions and may involve purification steps such as recrystallization or chromatography.

Potential Applications

Application AreaDescription
Pharmacology Potential use as a drug candidate targeting cancer and inflammatory diseases based on structural analogs.
Chemical Research Useful in studies exploring structure-function relationships in medicinal chemistry.
Biological Studies Investigating enzyme inhibition and modulation of signaling pathways related to inflammation and cancer.

Case Studies

While specific case studies on this compound are not extensively documented, related compounds have been studied for their interaction with protein kinases and their role in cancer therapy:

  • MK-8033 Case Study : Demonstrated full inhibition of tumor growth in c-Met amplified models, highlighting the importance of structural selectivity in drug design .
  • General Sulfonamide Research : Various sulfonamides have shown promise as anti-inflammatory agents, suggesting a similar potential for this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide and Related Compounds

Compound Name Core Structure Substituents Key Features
Target Compound Dihydrobenzofuran 5-cyclopropyl-1-methyl-pyrazole, furan-2-ylmethyl High rigidity; cyclopropyl enhances metabolic stability
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Benzene 3,4-dihydropyrazole, 2-methylphenyl, isobutyryl Flexible dihydropyrazole; aromatic substituents increase lipophilicity
N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA ligand in ) Pyridine Furan-2-ylmethyl Bidentate ligand for metal coordination; pyridine enhances π-backbonding
JXC010 () Quinoline Furan-2-ylmethyl, methoxy, benzamide Planar quinoline core; amide group for hydrogen bonding

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted)
Target Compound ~450 3.2 Low (lipophilic core)
N-[3-[3-(2-methylphenyl)... ~420 4.1 Very low
LA Ligand () ~230 1.8 Moderate

Functional and Catalytic Insights

  • Target Compound: The sulfonamide group may confer protease inhibitory activity, while the dihydrobenzofuran could enhance blood-brain barrier penetration. No direct catalytic data is available, but furan/pyrazole motifs are common in organocatalysts .
  • LA Ligand Complexes () : Demonstrated catalytic activity in methyl methacrylate (MMA) polymerization. Copper(II) and cobalt(II) complexes showed moderate efficiency (60–70% conversion at 60°C), attributed to the furan-pyridine ligand’s electron-donating effects .
  • N-[3-[3-(2-methylphenyl)... () : Structural similarity to kinase inhibitors (e.g., JNK or p38 MAPK inhibitors), though biological data is absent in the evidence .

Crystallographic and Analytical Methods

Structural characterization of the target compound and its analogs likely employs:

  • SHELX Suite : For X-ray crystallography refinement (e.g., SHELXL for small-molecule structures) .
  • WinGX/ORTEP : For molecular visualization and geometry analysis .

Q & A

Q. How is the molecular structure of this compound experimentally confirmed?

Methodological Answer:

  • X-ray crystallography is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXL for refinement and SHELXT for automated structure solution ).
  • Spectroscopic techniques :
  • NMR : Confirm proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm, furan protons at δ 6.3–7.4 ppm) .

  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .

    • Chromatography : HPLC or TLC to assess purity during synthesis .

    Table 1: Key Characterization Techniques

    TechniquePurposeExample Parameters
    X-ray3D structureSHELXL refinement, R-factor < 0.05
    ¹H/¹³C NMRFunctional groups400–600 MHz, CDCl₃/DMSO-d₆ solvent
    HRMSMolecular formulaESI+ mode, m/z accuracy ±0.001 Da

Q. What synthetic strategies are employed to prepare this compound?

Methodological Answer:

  • Multi-step synthesis :

Sulfonamide coupling : React 2,3-dihydrobenzofuran-5-sulfonyl chloride with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine .

N-alkylation : Introduce the furfuryl group via nucleophilic substitution .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
  • Monitoring : TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) .
  • Kinetic analysis : Use HPLC to track intermediates and optimize reaction time .
  • Byproduct analysis : Identify side products via LC-MS and adjust stoichiometry .

Table 2: Reaction Optimization Parameters

VariableRange TestedOptimal Condition
Temperature25–80°C60°C
SolventDMF, THF, MeCNDMF
BaseK₂CO₃, Cs₂CO₃Cs₂CO₃

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Crystallographic discrepancies : Check for twinning or disorder using WinGX/ORTEP . Re-refine data with SHELXL’s TWIN/BASF commands .
  • NMR anomalies : Compare with analogs (e.g., cyclopropane-containing sulfonamides ) or use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or crystal packing .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace cyclopropane with cyclohexane or furan with thiophene ).
  • Biological assays : Test against target enzymes (e.g., kinase inhibition assays) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to biological targets .

Table 3: Example Analog Modifications

ModificationBiological ImpactReference
Cyclopropane → CyclohexaneAltered steric bulk
Furan → ThiopheneEnhanced π-stacking

Q. What computational methods are suitable for modeling this compound’s conformation?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects in AMBER with explicit water molecules .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G* basis set .
  • Crystal packing analysis : Use Mercury (CCDC) to analyze intermolecular interactions (e.g., hydrogen bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.